2,5-Dimethyl-2,4-hexadiene

Catalog No.
S605596
CAS No.
764-13-6
M.F
C8H14
M. Wt
110.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethyl-2,4-hexadiene

CAS Number

764-13-6

Product Name

2,5-Dimethyl-2,4-hexadiene

IUPAC Name

2,5-dimethylhexa-2,4-diene

Molecular Formula

C8H14

Molecular Weight

110.2 g/mol

InChI

InChI=1S/C8H14/c1-7(2)5-6-8(3)4/h5-6H,1-4H3

InChI Key

DZPCYXCBXGQBRN-UHFFFAOYSA-N

SMILES

CC(=CC=C(C)C)C

Solubility

2.90e-04 M

Synonyms

1,1,4,4-Tetramethylbuta-1,3-diene; Biisobutenyl; Biisocrotyl; Diisocrotyl; NSC 10812;

Canonical SMILES

CC(=CC=C(C)C)C

Organic Synthesis

One area of research explores 2,5-DM2,4-HD as a building block for more complex molecules. The presence of the two double bonds allows chemists to perform various reactions, such as Diels-Alder cycloadditions, to create cyclic structures. These reactions can be used to synthesize complex organic molecules with potential applications in drug discovery, material science, and other fields PubChem, National Institutes of Health: .

2,5-Dimethyl-2,4-hexadiene is a colorless liquid hydrocarbon with the molecular formula C₈H₁₄ and a molecular weight of approximately 110.20 g/mol. It is classified as an electron-rich alkene, characterized by its unique conjugated double bond system. This compound is notable for its reactivity and serves as a versatile intermediate in various organic syntheses. Its structure features two methyl groups attached to the second and fifth carbon atoms of a six-carbon chain with two double bonds located at the second and fourth positions.

  • DMHD is a flammable liquid with an autoignition temperature of 559 °F (293 °C) [].
  • It is considered a hazardous material and should be handled with appropriate safety precautions, including wearing personal protective equipment (PPE) such as gloves, goggles, and a respirator when necessary [].

  • Cyclopropanation: This reaction involves the addition of diazoacetic esters to form cyclopropane derivatives, showcasing its utility in synthetic organic chemistry .
  • Photodechlorination: The compound can induce photodechlorination of 9,10-dichloroanthracene, demonstrating its reactivity under UV light .
  • Alkene Cross-Metathesis: It can undergo cross-metathesis reactions, allowing for the formation of new alkenes and expanding its application in synthetic pathways .
  • Chlorination: Reaction with chlorine yields dichlorinated products, such as trans-2,5-dichloro-2,5-dimethyl-3-hexene .

Several methods exist for synthesizing 2,5-dimethyl-2,4-hexadiene:

  • Dehydrogenation of Saturated Precursors: This method involves the thermal dehydrogenation of saturated hydrocarbons.
  • Elimination Reactions: Utilizing elimination reactions from suitable precursors can yield this compound effectively.
  • Isomerization: Starting from simpler alkenes or dienes through isomerization processes can also lead to the formation of 2,5-dimethyl-2,4-hexadiene.

The applications of 2,5-dimethyl-2,4-hexadiene are diverse:

  • Synthetic Intermediate: It serves as an important intermediate in organic synthesis for producing various complex molecules.
  • Photochemical Studies: Its ability to interact with light makes it useful in photochemical applications.
  • Chemical Research: The compound is often employed in research settings to study reaction mechanisms involving alkenes and dienes.

Interaction studies have focused on the behavior of 2,5-dimethyl-2,4-hexadiene with singlet oxygen and other reactive species. These studies suggest that the compound can undergo vinylogous reactions under certain conditions, indicating its potential utility in organic synthesis and photochemistry . The reactivity patterns observed provide insight into its role as a nucleophilic alkene.

Several compounds share structural similarities with 2,5-dimethyl-2,4-hexadiene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1,3-HexadieneC₆H₁₂Contains one double bond; less reactive than 2,5-dimethyl-2,4-hexadiene.
1,3-DimethylcyclopenteneC₈H₁₄Similar molecular formula; cyclic structure affects reactivity.
1,5-HexadieneC₆H₁₂Linear structure with a single double bond; fewer synthetic applications than 2,5-dimethyl-2,4-hexadiene.
2-MethylbutadieneC₆H₈Contains two double bonds but lacks the additional methyl group which enhances reactivity.

Uniqueness

The uniqueness of 2,5-dimethyl-2,4-hexadiene lies in its specific arrangement of double bonds and methyl substituents that provide enhanced nucleophilicity and reactivity compared to similar compounds. Its ability to participate in various

XLogP3

3.6

Boiling Point

134.5 °C

LogP

3.5 (LogP)

Melting Point

14.0 °C

UNII

EE5YRI32X6

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

764-13-6

Wikipedia

Biisocrotyl

Biological Half Life

3.09 Days

General Manufacturing Information

2,4-Hexadiene, 2,5-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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